molecular formula C12H19N5 B11741244 N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11741244
M. Wt: 233.31 g/mol
InChI Key: WAQKNOXDQDZJQU-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its diverse pharmacological properties Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the reaction of 1-ethyl-3-methylpyrazole with 1-propyl-3-aminopyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-3-7-17-9-6-12(15-17)13-10-11-5-8-16(4-2)14-11/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,13,15)

InChI Key

WAQKNOXDQDZJQU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=NN(C=C2)CC

Origin of Product

United States

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